molecular formula C3H2F3NO2 B1304051 Trifluoropyruvamide CAS No. 883500-27-4

Trifluoropyruvamide

Cat. No.: B1304051
CAS No.: 883500-27-4
M. Wt: 141.05 g/mol
InChI Key: CHPNOFQSSFZEBB-UHFFFAOYSA-N
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Description

Trifluoropyruvamide (TFPA) is an innovative chemical compound gaining significant attention in medicinal chemistry and cancer research. It functions as a potent and metabolically stable surrogate for trifluoromethylketone (TFMK)-based inhibitors. Its primary research value lies in its application as a novel Zinc-Binding Group (ZBG) in the design of histone deacetylase (HDAC) inhibitors. HDACs are key epigenetic regulators, and their inhibition is a promising strategy for developing new anticancer agents. Unlike traditional hydroxamate inhibitors, which often suffer from poor pharmacokinetics and off-target toxicity, this compound offers a potentially improved safety profile. The core mechanism of action involves a strategically placed amide carbonyl adjacent to the ketone group. This additional electron-withdrawing group stabilizes the hydrate form of the molecule in the enzyme's active site. This stable gem-diol chelates the zinc ion within HDACs, effectively inhibiting enzyme activity. A critical advantage of this stabilization is that it prevents the rapid reductive metabolism of the ketone to an inactive trifluoromethyl alcohol, a common limitation of earlier TFMK inhibitors . Furthermore, by stabilizing the hydrate, this compound has a reduced potential to act as a reactive covalent warhead, thereby minimizing off-target effects and making it less likely to behave as a pan-assay interference compound (PAINS) . Researchers are exploring trifluoropyruvamides for their efficacy against various cancer cell lines. Some analogues have demonstrated potent, low nanomolar IC50 values against HDAC enzymes and exhibit selectivity for specific isoforms like HDAC8, opening avenues for targeted therapies . The compound can be synthesized from isocyanides and trifluoroacetic anhydride, followed by hydrolysis to yield the final product in high yield . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoro-2-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NO2/c4-3(5,6)1(8)2(7)9/h(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPNOFQSSFZEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382085
Record name 3,3,3-trifluoro-2-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883500-27-4
Record name 3,3,3-trifluoro-2-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Trifluoropyruvamide and Its Scaffold

Established Synthetic Routes to the Trifluoropyruvamide Core

Hydrolysis of Trifluoroacetic Anhydride-Activated Isocyanides

A prominent and straightforward method for synthesizing this compound derivatives involves the reaction of isocyanides with trifluoroacetic anhydride (B1165640). ensta-paris.frresearchgate.net This reaction proceeds smoothly, and upon subsequent treatment with water, yields the desired this compound derivatives, which are often isolated as stable, crystalline hydrates. unife.it

The general mechanism involves the initial addition of the isocyanide to the highly electrophilic trifluoroacetic anhydride. This forms an intermediate that is then hydrolyzed to the final this compound product. Careful control of reaction conditions, such as temperature and concentration, is crucial to ensure high yields. unife.it For instance, adding trifluoroacetic anhydride to a cold solution of the isocyanide (typically between -80 to -60 °C) in a solvent like dichloromethane (B109758) is a common practice. unife.it

This method's utility is highlighted by its application in preparing various this compound derivatives that serve as useful fluorinated synthetic intermediates. ensta-paris.fr These stable hydrates can then be used in further reactions. researchgate.net

Substitution Reactions for α-Heteroatom-Substituted Alkanamides

The introduction of heteroatoms at the α-position of alkanamides provides another synthetic avenue. While the direct synthesis of this compound via this method is less commonly detailed, the principles of α-functionalization of amides are well-established. These methods often rely on the generation of amide enolates, which can then react with various electrophilic reagents. researchgate.net

For instance, to introduce sulfur, selenium, or tellurium, the corresponding amide enolates are reacted with electrophiles like disulfides, S-phenyl benzenesulfonothioate, N-phenylselenylphthalimide, or diphenyldiselenide. researchgate.net Similarly, α-hydroxyamides can be prepared by the direct oxidation of amides. researchgate.net The substitution of heteroatoms, such as halogens, is also a common strategy. For example, α-bromo or α-chloro amides are frequently used in substitution reactions with nucleophiles like alkoxides or phenoxides to form α-alkoxy or α-aryloxy amides. researchgate.net

Innovative Approaches in this compound Synthesis

Multicomponent Reaction Strategies for this compound Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.govtcichemicals.com In the context of this compound synthesis, MCRs can be employed to generate precursors that are then converted to the target compound.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant as they can produce complex peptidomimetic structures. ensta-paris.frorganic-chemistry.org While a direct MCR for this compound is not explicitly detailed in the provided information, the principles of MCRs suggest a potential pathway. For instance, a three-component reaction involving an isocyanide, trifluoroacetic acid (as a precursor to the anhydride or a related electrophile), and a third component could potentially lead to this compound precursors. The development of new MCRs is an active area of research, driven by the need to assemble libraries of structurally complex molecules for applications like drug discovery. nih.govfrontiersin.org

Catalytic Innovations in this compound Construction

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. basf.com

Organocatalysis: Secondary amines have been shown to catalyze the reaction of this compound hydrates with methylketones, leading to fluorinated aldol-type products. researchgate.net This demonstrates the potential of organocatalysis in the derivatization of the this compound scaffold.

Metal-Catalysis: Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. unife.it For example, palladium-catalyzed cascade reactions involving the intramolecular addition of an arylpalladium complex to a triple bond have been used to synthesize complex heterocyclic structures. beilstein-journals.org While a direct application to this compound synthesis is not specified, these methods could be adapted for the construction of complex derivatives.

Electro-organic Synthesis and Photocatalysis: These emerging fields offer green and efficient alternatives to traditional synthetic methods. Photocatalysis, for instance, has been used for the stereoselective synthesis of unnatural α-amino acid derivatives through C-radical addition to a chiral imine. rsc.org Such photoredox catalysis could potentially be applied to the construction or functionalization of the this compound backbone. The development of new photocatalysts and electrochemical methods is an ongoing area of innovation. rsc.orgcatalyticinnovations.com

Stereoselective Synthesis of this compound Derivatives

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in medicinal chemistry. Stereoselective synthesis aims to control the spatial arrangement of atoms in a molecule. mdpi.com

Methodologies for the stereoselective synthesis of fluorinated compounds often involve the use of chiral auxiliaries or catalysts. For example, the stereoselective synthesis of trifluoro- and monofluoro-analogues of frontalin (B1251666) was achieved using a chiral sulfinate as the source of chirality. nih.gov Another approach involves the diastereoselective addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl aldimines to produce δ- and ε-amino ketone derivatives. nih.gov

In the context of this compound, stereoselective methods could be applied to generate chiral derivatives with specific biological activities. For instance, a protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis, providing a route to unnatural α-amino acids. rsc.org This highlights the potential for developing stereoselective catalytic methods for the synthesis of chiral this compound derivatives.

Reactivity Profiles and Mechanistic Investigations of Trifluoropyruvamide

Electrophilic and Nucleophilic Reactivity of the Trifluoropyruvamide Moiety

The this compound moiety exhibits a dual reactivity profile, functioning as both an electrophile and a potential nucleophile, a characteristic attributed to its unique structural features. unife.it The presence of two adjacent carbonyl groups and an amide functionality creates a molecule with multiple reactive centers. unife.it This ambident nature allows for selective activation to enhance its reactivity in various chemical transformations. unife.it

As 1,2-dicarbonyl compounds, α-ketoamides like this compound possess two electrophilic centers. unife.it The carbon atoms of the two carbonyl groups are electron-deficient and thus susceptible to attack by nucleophiles. purkh.combritannica.com This electrophilicity is a key aspect of their chemical behavior, driving many of their characteristic reactions. purkh.combritannica.com

Conversely, the this compound structure also contains potential nucleophilic sites. unife.it The nitrogen atom of the amide group and the oxygen atoms of the carbonyl groups have lone pairs of electrons that can be donated to an electrophile. masterorganicchemistry.com This nucleophilic character has been exploited in various synthetic applications, including single-bond and multi-bond forming asymmetric processes. unife.it The ability to act as either an electrophile or a nucleophile depending on the reaction conditions and the nature of the co-reactants makes this compound a versatile building block in organic synthesis. ensta-paris.frresearchgate.net

Friedel-Crafts Type Reactions Involving this compound Hydrates

This compound, particularly in its hydrated form, readily participates in Friedel-Crafts type reactions. researchgate.netresearchgate.net These reactions, which involve the electrophilic substitution of an aromatic ring, are a cornerstone of organic synthesis for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comrsc.org In this context, the hydrated this compound acts as the electrophile, reacting with electron-rich aromatic compounds. researchgate.net

The general mechanism of a Friedel-Crafts reaction involves the generation of an electrophile that then attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (an arenium ion). mt.com Subsequent deprotonation restores the aromaticity of the ring, resulting in the substituted product. mt.com In the case of this compound hydrates, the electrophilic character of the carbonyl carbon is enhanced, facilitating the attack by the aromatic nucleophile.

Diastereoselective Synthesis of Fluorinated Glycolic Acid Derivatives

A significant application of Friedel-Crafts reactions with this compound hydrates is the diastereoselective synthesis of fluorinated glycolic acid derivatives. researchgate.net By employing chiral derivatives of this compound, such as those derived from isobornylamine, it is possible to achieve good diastereoisomeric excesses in the products. researchgate.net This stereochemical control is highly valuable in the synthesis of complex, biologically active molecules where specific stereoisomers are often required for desired activity. mdpi.comfrontiersin.org

The reaction proceeds by the attack of an electron-rich aromatic compound on the chiral this compound hydrate (B1144303). The inherent chirality of the pyruvamide (B1210208) derivative directs the approach of the aromatic nucleophile, leading to the preferential formation of one diastereomer over the other. This method provides a direct route to enantiomerically enriched fluorinated α-hydroxy acids, which are important building blocks in medicinal chemistry.

Elucidation of Reaction Mechanisms in this compound Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing existing synthetic methods and developing new ones. Both experimental and theoretical studies have been employed to shed light on the intricate pathways involved in its reactions.

Theoretical and Experimental Mechanistic Studies of Isocyanide-Involved Pathways to this compound

The synthesis of this compound derivatives often involves the reaction of isocyanides with trifluoroacetic anhydride (B1165640). ensta-paris.frresearchgate.net Mechanistic studies have been conducted to understand the details of this transformation. The reaction is believed to proceed through the initial addition of the isocyanide to the trifluoroacetic anhydride. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and geometries of transition states and intermediates along the reaction pathway. mdpi.combeilstein-journals.org These theoretical models help to rationalize observed product distributions and stereochemical outcomes. For instance, different mechanistic possibilities, such as concerted, dissociative, or associative pathways for nucleophilic addition to the isocyanide, can be evaluated. mdpi.com

The combination of theoretical calculations and experimental data provides a comprehensive picture of the reaction mechanism. This understanding allows for the rational design of new synthetic strategies and the fine-tuning of reaction conditions to achieve desired outcomes in the synthesis of this compound and its derivatives.

Trifluoropyruvamide As a Foundational Chemical Building Block

Strategic Utility in the Assembly of Fluorinated Organic Architectures

The presence of the trifluoromethyl (CF3) group in organic molecules can significantly alter their physical and biological properties, including lipophilicity, metabolic stability, and permeability. mdpi.com Trifluoropyruvamides serve as key intermediates for introducing this important functional group into larger, more complex structures. ensta-paris.frensta-paris.fr Their utility is demonstrated through a range of reactions where the hydrated form of the pyruvamide (B1210208) readily engages with various nucleophiles. ensta-paris.frensta-paris.fr

Research has shown that trifluoropyruvamides can participate in several key transformations to build fluorinated frameworks:

Aldol-type reactions: Under catalysis by secondary amines, trifluoropyruvamide hydrates react with methylketones to produce fluorinated aldol (B89426) adducts. researchgate.net

Henry-type additions: These building blocks also undergo successful additions with nitromethane (B149229) in Henry-type reactions. researchgate.net

Friedel-Crafts Reactions: They can react with electron-rich aromatic compounds in Friedel-Crafts type reactions, yielding fluorinated glycolic acid derivatives. researchgate.net

Epoxide Formation: Reaction with diazo esters provides a pathway to new trifluoromethyl-substituted epoxides. researchgate.net

These reactions underscore the strategic value of trifluoropyruvamides in creating a diverse array of molecules where the trifluoromethyl group is a critical design element.

Table 1: Reactions for Assembling Fluorinated Architectures
Reaction TypeReactantResulting Fluorinated ProductReference
Aldol-type ReactionMethylketonesFluorinated aldol compounds researchgate.net
Henry-type ReactionNitromethaneFluorinated nitro-aldol adducts researchgate.net
Friedel-Crafts ReactionElectron-rich aromaticsFluorinated glycolic acid derivatives researchgate.net
EpoxidationDiazo estersTrifluoromethyl epoxides researchgate.net

Contribution to Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. Trifluoropyruvamides have proven to be effective precursors for the synthesis of various trifluoromethyl-containing heterocycles. The reactivity of the ketone and its proximity to the amide and trifluoromethyl groups facilitate cyclization reactions that lead to these important molecular scaffolds. researchgate.net

For instance, the reaction of enamines with methyl trifluoropyruvate, a closely related building block, has been developed as a straightforward procedure for synthesizing trifluoromethylated 2-pyrrolidone and 2-pyrrolone derivatives. researchgate.net Furthermore, trifluoropyruvamides are implicated in multi-component reaction cascades, such as those involving Ugi-type reactions, which can be harnessed to produce complex heterocyclic systems like indolizines in a highly efficient manner. ensta-paris.fr These building blocks have also been utilized in synthetic routes toward β-carbolines that feature a pyrrol-2-one moiety. researchgate.net

Table 2: Heterocyclic Scaffolds Synthesized from this compound Precursors
Precursor/Related CompoundReaction Type/PartnerResulting HeterocycleReference
Methyl TrifluoropyruvateEnamines2-Pyrrolidone, 2-Pyrrolone researchgate.net
This compound DerivativesUgi-type reaction cascadesIndolizines ensta-paris.fr
This compound DerivativesMulti-step synthesisβ-Carbolines with pyrrol-2-one researchgate.net
This compound HydratesDiazo estersTrifluoromethyl epoxides researchgate.net

Facilitating Complex Molecular Construction in Organic Synthesis

The construction of complex organic molecules often requires numerous synthetic steps, which can be time-consuming and inefficient. The use of highly functionalized building blocks like trifluoropyruvamides helps to streamline this process. Their ability to participate in multi-component reactions (MCRs), which combine three or more reactants in a single operation, is particularly advantageous for rapidly building molecular complexity. ensta-paris.fr MCRs are prized for their step and atom economy, aligning with the goals of environmentally conscious synthesis. ensta-paris.fr

The Ugi four-component reaction, which frequently involves an isocyanide, is a prime example of an MCR where this compound precursors can be integrated. ensta-paris.fr This strategy allows for the creation of diverse and highly functionalized scaffolds in very few synthetic steps. ensta-paris.fr A practical demonstration of this principle is the efficient, two-step synthesis of the non-steroidal antiandrogen drug bicalutamide, where a key step involves the addition of a methyl sulfone to a keto-amide structure derived from a trifluoropyruvate starting material. researchgate.net

Integration into Combinatorial Chemistry Libraries for Research

Combinatorial chemistry is a powerful technique for the rapid synthesis of large collections, or "libraries," of compounds. scribd.com These libraries are then screened in high-throughput assays to identify new drug leads and biological probes. The suitability of a building block for combinatorial synthesis depends on its ability to reliably undergo reactions and incorporate diverse inputs.

Trifluoropyruvamides are well-suited for this purpose. Their synthesis from isocyanides and trifluoroacetic anhydride (B1165640) is a versatile entry point, as a wide variety of isocyanides can be used to generate an initial library of pyruvamide derivatives. ensta-paris.frensta-paris.fr These derivatives can then be further elaborated using their inherent reactivity. This approach has been applied in medicinal chemistry research, for example, in the design and synthesis of trifluoropyruvamides (TFPAs) as a novel class of histone deacetylase (HDAC) inhibitors. ohiolink.eduwayne.edu HDACs are important targets in cancer therapy, and by creating a library of TFPA-based compounds, researchers can explore structure-activity relationships to develop more potent and selective inhibitors. ohiolink.edu The use of trifluoropyruvamides in MCRs further enhances their value in combinatorial chemistry, enabling the generation of structurally complex and diverse libraries for drug discovery. ensta-paris.frensta-paris.fr

Targeted Synthesis and Research on Trifluoropyruvamide Derivatives

Rational Design and Synthetic Strategies for Trifluoropyruvamide Analogs

The design of this compound analogs is often guided by a pharmacophore model, especially in the context of developing enzyme inhibitors. wayne.edu This model typically consists of three key components: a "capping group" that interacts with the surface of the target enzyme, a "linker" region of a specific length, and a "metal-binding group" that coordinates with a metal ion in the enzyme's active site. wayne.edu

A primary rationale for designing this compound (TFPA) derivatives has been to create metabolically stable isosteres of trifluoromethylketones (TFMKs). wayne.eduohiolink.edu While TFMKs are effective, they can be susceptible to metabolic reduction in the body. ohiolink.edu The hypothesis behind the TFPA design is that placing an amide group next to the carbonyl of the TFMK structure increases the electrophilicity of the carbonyl group. This helps to sustain its hydrated form, which is crucial for metal chelation, while potentially preventing metabolic breakdown. ohiolink.edu

Common synthetic strategies for preparing this compound derivatives often involve the reaction of isocyanides with trifluoroacetic anhydride (B1165640). researchgate.netresearchgate.net This reaction proceeds smoothly to yield this compound derivatives, which are typically isolated as stable, crystalline hydrates. unife.it Achieving high yields requires careful control of reaction conditions, such as temperature and concentration. unife.it For instance, the process may involve adding trifluoroacetic anhydride to a cooled dichloromethane (B109758) solution of an isocyanide under an inert atmosphere. unife.it

Functionalization and Derivatization of the this compound Core

The core this compound structure serves as a versatile scaffold for further chemical modification. Functionalization allows for the introduction of diverse chemical groups to fine-tune the molecule's properties. The hydrate (B1144303) form of trifluoropyruvamides is reactive and can participate in various reactions, including Friedel-Crafts type reactions with electron-rich aromatic compounds, enabling the attachment of different aryl groups. researchgate.net

Trifluoroacetic anhydride (TFAA), a key reagent in the synthesis of the core structure, is also employed in more complex multicomponent reactions to create a wide array of derivatives. researchgate.net These methods can be used to construct various heterocyclic structures, such as oxazoles, attached to the trifluoromethyl-containing core. researchgate.net The ability to modify the side chains and add different functional groups is crucial for exploring the structure-activity relationship (SAR) of these derivatives, particularly when developing them for biological applications. nih.gov

Synthesis of this compound-Based Enzyme Inhibitor Scaffolds

A significant driver for the synthesis of this compound derivatives is their potential as enzyme inhibitors. ohiolink.edunih.gov Enzymes are critical targets for therapeutic intervention in numerous diseases. mdpi.com The development of molecules that can selectively inhibit specific enzymes is a cornerstone of modern drug discovery. nih.gov Trifluoropyruvamides have been specifically investigated as scaffolds for inhibitors targeting metalloenzymes due to their inherent metal-binding capabilities. wayne.eduohiolink.edu

A prominent application of this compound derivatives is in the creation of Histone Deacetylase (HDAC) inhibitors. wayne.eduohiolink.edu HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. wikipedia.org The overexpression of certain HDACs is linked to the development of various cancers, making them an important therapeutic target. ohiolink.edumdpi.com

HDAC inhibitors are chemical compounds that block the action of these enzymes, leading to hyperacetylation of histones, which can affect gene expression and induce cell cycle arrest or apoptosis in cancer cells. wikipedia.orgmdpi.com Researchers have designed and synthesized this compound-based HDAC inhibitors to improve upon existing inhibitor classes. ohiolink.edu Specifically, the this compound moiety was developed as a novel zinc-binding group to address the metabolic instability of earlier trifluoromethylketone (TFMK) inhibitors. ohiolink.edu The table below shows a comparison of the inhibitory activity of representative TFPA analogs against the established HDAC inhibitor SAHA (Vorinostat) and a TFMK-based compound.

Compound IDMetal Binding GroupLinker/Cap GroupHDAC Inhibitory Activity (IC₅₀)Metabolic Stability Comparison
SAHA HydroxamateStandardReference PotencyKnown
TFMK Analog Trifluoromethylketone (TFMK)StandardPotentSusceptible to reduction
TFPA Analog 1 This compound (TFPA)StandardComparable to SAHAImproved vs. TFMK
TFPA Analog 2 This compound (TFPA)ModifiedVaries with modificationImproved vs. TFMK

This table is a representative summary based on research findings. wayne.eduohiolink.edu IC₅₀ values represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

The function of many enzyme inhibitors, particularly those targeting HDACs, relies on their ability to interact with a metal cofactor in the enzyme's active site. wayne.edu Class I, II, and IV HDACs are zinc-dependent enzymes, meaning a Zn²⁺ ion is essential for their catalytic activity. wayne.eduohiolink.edu The inhibitor's metal-binding group (also known as a zinc-binding group or ZBG) chelates this zinc ion, disrupting the enzyme's function. ohiolink.edu

The this compound group was rationally designed to act as an effective ZBG. wayne.edu The hydrate form of the ketone function is a strong zinc chelator. ohiolink.edu It is hypothesized that the electron-withdrawing nature of the adjacent amide group in the TFPA structure enhances the stability of this hydrate, thereby ensuring strong and sustained chelation of the zinc ion. ohiolink.edu This interaction is critical for the inhibitory potency of the molecule. The design of effective metal-binding groups often involves functionalities rich in oxygen, nitrogen, or sulfur that can form coordinate bonds with the metal ion. researchgate.netmdpi.com In the case of TFPAs, the oxygen atoms of the hydrated carbonyl are the key coordinating atoms. ohiolink.edu

Enzymatic Interactions and Biological Applications Non Clinical Research

Mechanistic Studies of Enzyme Inhibition by Trifluoropyruvamide Analogs

The mechanism by which this compound analogs exert their inhibitory effects is a central focus of investigation. These compounds often act as transition-state analogs, mimicking the tetrahedral intermediate formed during substrate hydrolysis. taylorfrancis.com This mimicry allows them to bind with high affinity to the active sites of target enzymes.

Enzyme inhibition can be broadly categorized as either reversible or irreversible, distinguished by the nature of the interaction between the inhibitor and the enzyme. knyamed.com Reversible inhibitors bind to enzymes through non-covalent forces and can dissociate from the enzyme, allowing the enzyme to regain activity. ucl.ac.ukbgc.ac.in In contrast, irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. libretexts.org

The inhibition by this compound analogs is often characterized as reversible. The core of this interaction is the electrophilic ketone, which is attacked by a nucleophilic residue (such as serine, cysteine, or threonine) in the enzyme's active site. This forms a tetrahedral hemiketal or thiohemiketal adduct. While this adduct is significantly more stable than the corresponding enzyme-substrate complex, the bond is typically not covalent and can be reversed, classifying the inhibition as reversible.

However, the potential for irreversible inhibition exists, particularly through a mechanism known as suicide inhibition. In this mode, a relatively unreactive inhibitor binds to the active site and is catalytically converted by the enzyme into a highly reactive species that then forms a permanent covalent bond, thereby inactivating it. medcraveonline.com While this is a known mechanism for other fluorinated ketones, specific examples detailing this for this compound analogs require further research.

Table 1: Comparison of Reversible and Irreversible Inhibition

Feature Reversible Inhibition Irreversible Inhibition
Bonding Non-covalent (e.g., hydrogen bonds, ionic interactions) Covalent
Dissociation Inhibitor can dissociate, restoring enzyme activity Inhibitor does not dissociate; inactivation is permanent
Example Type Competitive, Non-competitive, Uncompetitive sciencesnail.com Suicide Inhibitors, Active-Site Directed Reagents medcraveonline.com
Interaction with this compound Forms a stable, but reversible, hemiketal adduct with active site nucleophiles. Possible if designed as a mechanism-based or suicide inhibitor.

Time-dependent inhibition (TDI) is characterized by an increase in the potency of an inhibitor over the duration of its incubation with the target enzyme. nih.gov This phenomenon can arise from several mechanisms, including slow binding of the inhibitor to the enzyme or mechanism-based inhibition (MBI), where the inhibitor is converted into a more potent inhibitory species by the enzyme itself. evotec.comevotec.com

Metabolism-dependent inhibition (MDI) is a specific form of TDI that requires the metabolic machinery of a system, such as cytochrome P450 (CYP) enzymes and the cofactor NADPH, to convert a parent compound into an active inhibitor. nih.govbioivt.com Assays to detect MDI often compare the inhibitory concentration (IC₅₀) of a compound after pre-incubation with and without NADPH; a significant decrease in the IC₅₀ value in the presence of NADPH indicates MDI. nih.gov Studies have shown that certain alkylamine-containing drugs can undergo metabolic activation to nitroso intermediates that form a quasi-irreversible complex with the heme iron of CYP enzymes, a classic example of MDI. nih.gov Depending on the specific substitutions on the this compound scaffold, analogs could potentially be substrates for metabolic enzymes, leading to the formation of more potent inhibitory metabolites and thus exhibiting MDI.

Table 2: Key Characteristics of Time-Dependent and Metabolism-Dependent Inhibition

Inhibition Type Definition Key Feature Non-Clinical Assay
Time-Dependent Inhibition (TDI) Inhibitory effect increases with pre-incubation time. sygnaturediscovery.com Can be caused by slow binding or mechanism-based inactivation. nih.gov IC₅₀ shift assay comparing different pre-incubation times. evotec.com
Metabolism-Dependent Inhibition (MDI) A form of TDI where the inhibitor is metabolically activated to a more potent species. labce.com Requires cofactors (e.g., NADPH) and metabolic enzymes (e.g., CYPs). bioivt.com IC₅₀ shift assay comparing pre-incubation with and without NADPH. nih.gov

Investigation of Reversible and Irreversible Inhibition Modes

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation in Enzymatic Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. mdpi.com For this compound analogs, SAR studies involve synthesizing a series of related compounds with systematic modifications to different parts of the molecule and evaluating their inhibitory potency against a target enzyme. For instance, research into histone deacetylase (HDAC) inhibitors has explored this compound (TFPA) analogs as a zinc-binding group. wayne.edu By varying the substituents on the amide nitrogen and other positions, researchers can determine which chemical features enhance or diminish inhibitory activity, typically measured as an IC₅₀ value. nih.govmdpi.com

Structure-Mechanism Relationship (SMR) studies delve deeper, investigating how these structural changes affect the actual mechanism of inhibition. nih.gov For example, a minor structural modification might not only change the potency (SAR) but could also shift the mode of inhibition from competitive to non-competitive (SMR). These studies provide critical insights for the rational design of more potent and selective inhibitors. nih.gov

Table 3: Illustrative SAR Data for Hypothetical this compound Analogs against HDACs

Compound R-Group (Amide Substituent) IC₅₀ (nM) Notes
Analog A -CH₃ (Methyl) 500 Baseline potency.
Analog B -CH₂CH₃ (Ethyl) 450 Slight increase in potency with larger alkyl group.
Analog C -C₆H₅ (Phenyl) 150 Aromatic ring significantly improves potency, possibly through additional binding interactions.
Analog D -(CH₂)₄-NH₂ (Aminobutyl) 50 Addition of a basic amine group dramatically increases potency, likely interacting with a charged residue.

This table is illustrative and based on general principles of SAR studies as described in the literature. wayne.edunih.gov

This compound as a Biochemical Probe for Target Validation

A high-quality chemical probe is a small molecule with potent and selective activity against a specific protein target. promega.co.uk Such probes are invaluable tools in non-clinical research for target validation—the process of confirming that modulating a specific protein's function leads to a desired biological outcome. nih.govthermofisher.kr By using a chemical probe to inhibit a target enzyme in a cellular or organismal model, researchers can investigate the functional role of that enzyme in biological pathways and disease processes. thermofisher.kr

Advanced Computational and Theoretical Studies on Trifluoropyruvamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous chemical properties can be derived. smu.edumdpi.com For trifluoropyruvamide, such calculations are crucial for characterizing its reactivity, which is largely dictated by the highly electrophilic nature of its carbonyl groups, a feature enhanced by the electron-withdrawing trifluoromethyl group. ohiolink.eduresearchgate.net

Detailed studies on related trifluoromethyl ketones (TFMKs) utilize quantum mechanical computations to determine their intrinsic reactivity. nih.gov The primary goal is to calculate a set of electronic parameters, often referred to as global reactivity descriptors, that predict how the molecule will behave in a chemical reaction. mdpi.comrsc.org These parameters are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity parameters calculated include:

E(HOMO) and E(LUMO): The energies of the HOMO and LUMO. E(HOMO) relates to the molecule's ability to donate electrons, while E(LUMO) indicates its ability to accept electrons.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO). A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. rsc.org

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, calculated as (E(LUMO) - E(HOMO))/2. Softness is the reciprocal of hardness (S = 1/η) and indicates a higher polarizability and reactivity. rsc.orgresearchgate.net

By calculating these parameters for this compound, researchers can quantitatively predict its electrophilicity, stability, and potential reaction sites, which is essential for understanding its mechanism of action as, for example, an enzyme inhibitor. mdpi.comnih.gov

Table 1: Representative Global Reactivity Descriptors Calculated via Quantum Chemistry This table is illustrative, showing the types of parameters calculated for a molecule like this compound.

Parameter Symbol Formula Significance
HOMO Energy E(HOMO) - Electron-donating ability
LUMO Energy E(LUMO) - Electron-accepting ability
Energy Gap ΔE E(LUMO) - E(HOMO) Chemical reactivity, kinetic stability
Global Hardness η (E(LUMO) - E(HOMO)) / 2 Resistance to charge transfer
Global Softness S 1 / η Polarizability, reactivity
Dipole Moment µ - Polarity, interaction strength

Molecular Dynamics Simulations of this compound-Biomolecule Interactions (e.g., Enzyme-Ligand Binding)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. h-its.orgnih.gov This technique is particularly valuable for understanding how a ligand, such as a this compound-based inhibitor, interacts with a biological target like an enzyme. nih.govresearchgate.net this compound (TFPA) has been explored as a zinc-binding warhead in inhibitors targeting histone deacetylases (HDACs), which are crucial enzymes in cancer research. ohiolink.edumdpi.comnih.gov

MD simulations can model the entire process of an inhibitor binding to an enzyme's active site, providing insights that are difficult to obtain from static experimental structures alone. h-its.org For a TFPA-HDAC system, the simulation would typically involve the following steps:

System Setup: The initial 3D coordinates of the HDAC enzyme (often from X-ray crystallography) and the TFPA inhibitor (from docking predictions or known structures) are placed in a simulation box. ohiolink.eduunair.ac.id The box is filled with water molecules and ions to mimic physiological conditions. unair.ac.id

Equilibration: The system is gradually heated to a target temperature (e.g., 298 K) and the pressure is adjusted. This phase allows the system to relax and reach a stable state before data collection begins.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories (positions, velocities, and forces) of all atoms are calculated by numerically solving Newton's equations of motion. h-its.org

Analysis: The resulting trajectories are analyzed to understand the dynamics of the interaction.

Through this process, researchers can investigate the stability of the enzyme-inhibitor complex, identify key amino acid residues involved in the binding, and observe conformational changes in both the protein and the ligand upon binding. nih.govnih.gov For TFPA, simulations can confirm that its hydrated ketone form chelates the essential zinc ion in the HDAC active site, a hypothesis central to its design as an inhibitor. ohiolink.edu

Table 2: Typical Workflow for MD Simulation of an Enzyme-Ligand Complex

Step Objective Key Actions Information Gained
1. System Preparation Create a realistic model of the biological environment. Place enzyme and ligand in a solvated, ionized box. Use appropriate force fields (e.g., AMBER). Initial coordinates for the simulation.
2. Docking Predict the initial binding pose of the ligand. Use software like AutoDock to place the ligand in the enzyme's active site. Starting conformation for the MD simulation.
3. Equilibration Relax the system to a stable state. Gradually heat the system and adjust pressure to physiological values. A stable, equilibrated starting point.
4. Production MD Simulate the dynamic behavior over time. Run the simulation for tens to hundreds of nanoseconds. Atomic trajectories for analysis.
5. Trajectory Analysis Extract meaningful biological insights. Calculate RMSD, RMSF, hydrogen bonds, and binding free energy. Stability of the complex, key interactions, dynamic behavior.

Theoretical Prediction of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry allows for the detailed exploration of chemical reaction pathways, providing insights into reaction mechanisms, intermediates, and transition states. sumitomo-chem.co.jpethz.ch This is particularly useful for understanding the transformations of this compound, such as its synthesis, hydrolysis, or covalent modification of a biological target. ub.edursc.org

The theoretical prediction of a reaction mechanism involves mapping the potential energy surface (PES) of the reacting system. smu.edu The goal is to identify the lowest energy path that connects reactants to products. This path includes high-energy transition states (the energetic barriers to the reaction) and any low-energy intermediates. sumitomo-chem.co.jp The general approach involves several key computational steps:

Structure Optimization: The geometries of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy structures.

Transition State Search: Sophisticated algorithms are used to locate the exact structure of the transition state—a first-order saddle point on the PES.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. smu.edu

For this compound, this approach can be used to model its formation from the reaction of an isocyanide with trifluoroacetic anhydride (B1165640), a reaction for which computational analysis of transition states has been performed on related systems. ub.eduresearchgate.net It can also be used to understand its reactivity towards nucleophiles, such as the cysteine or serine residues in an enzyme's active site, by calculating the activation energies for the formation of a covalent adduct. nih.govnih.gov Such studies can explain observed reaction selectivity and provide a mechanistic basis for the compound's biological activity. rsc.orgrsc.org

Table 3: Computational Steps for Elucidating a Reaction Mechanism

Step Description Computational Task Purpose
1 Propose a Reaction Pathway Manual construction of reactant, product, and transition state structures. Define the chemical transformation to be studied.
2 Geometry Optimization Minimize the energy of all proposed structures on the potential energy surface. Find the most stable conformations of all species.
3 Transition State (TS) Location Use algorithms (e.g., QST2/3, Berny) to find the saddle point between reactants and products. Identify the energetic barrier of the reaction.
4 TS Verification Perform a vibrational frequency calculation at the TS geometry. Confirm the located structure is a true transition state (one imaginary frequency).
5 Reaction Path Following Calculate the Intrinsic Reaction Coordinate (IRC). Verify that the TS connects the correct reactants and products.
6 Energy Profile Construction Calculate the relative free energies (ΔG) of all species. Determine the overall thermodynamics and kinetics of the reaction.

Application of Density Functional Theory (DFT) in this compound Systems

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method in chemistry and materials science. youtube.comnih.gov Unlike wave function-based methods, DFT calculates the electronic properties of a system based on its electron density, which is a function of only three spatial variables. This makes it computationally more efficient than many traditional methods, allowing for the study of larger and more complex systems. mdpi.com

For a molecule like this compound, DFT is the workhorse method for nearly all the theoretical studies described in the previous sections. Its applications are diverse and integral to building a complete computational picture of the compound. mdpi.com

Specific applications of DFT for this compound systems include:

Electronic Structure and Reactivity: DFT is used to calculate the frontier molecular orbitals (HOMO/LUMO) and derive the reactivity descriptors (hardness, softness, etc.) discussed in Section 7.1. mdpi.comresearchgate.net Functionals like B3LYP are commonly employed for this purpose. nih.govmarquette.edu

Reaction Mechanisms and Energetics: DFT is highly effective for mapping potential energy surfaces. It is used to optimize the geometries of reactants, products, and transition states, and to calculate the activation and reaction energies for transformations of this compound. researchgate.netrsc.orgrsc.org The M06-2X functional, for example, has been used to study the reactivity of trifluoromethyl radicals in forming related ketones. rsc.org

Spectroscopic Properties: DFT can predict spectroscopic data, such as infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental spectra to confirm the structure of a synthesized compound, including its stable hydrate (B1144303) form. marquette.edu

Interaction with Other Molecules: DFT can be used to study non-covalent interactions, such as hydrogen bonding between this compound (or its hydrate) and water molecules or amino acid residues in an enzyme active site. This provides a detailed understanding of the forces governing biomolecular recognition. mdpi.com

The choice of the exchange-correlation functional and basis set is critical in DFT calculations, as it affects the accuracy of the results. youtube.com Nevertheless, its balance of computational cost and accuracy makes DFT an indispensable tool for the in-silico investigation of this compound. nih.gov

Table 4: Summary of DFT Applications for this compound

Application Area Properties Calculated Insights Gained
Reactivity Analysis HOMO/LUMO energies, electron density, electrostatic potential. Identification of reactive sites (electrophilic/nucleophilic), prediction of reactivity.
Reaction Mechanisms Transition state structures, activation energies (ΔG‡), reaction energies (ΔG_rxn). Elucidation of reaction pathways, understanding kinetic vs. thermodynamic control.
Biomolecular Interactions Interaction energies, bond orders, non-covalent interaction analysis. Quantifying binding strength with biological targets, identifying key interactions.
Spectroscopy Vibrational frequencies (IR/Raman), NMR chemical shifts. Aiding in structural characterization and validation of experimental data.

Cutting Edge Analytical Characterization in Trifluoropyruvamide Research

High-Resolution Spectroscopic Methods for Structural Assignment (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination of novel compounds. nih.govelte.hu In the study of trifluoropyruvamide derivatives, advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are cornerstones of molecular characterization. wayne.edunih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of fluorine atoms within a molecule. nih.gov For this compound analogs, a suite of NMR experiments is typically employed.

¹H NMR (Proton NMR): Identifies the number and types of hydrogen atoms, providing insights into the molecular structure. For instance, in the characterization of precursors to this compound-based histone deacetylase (HDAC) inhibitors, ¹H NMR spectra were crucial for confirming the structures of intermediates like 5-hydroxy-N-phenylpentanamide. wayne.edu

¹³C NMR (Carbon-13 NMR): Reveals the types of carbon atoms present, distinguishing between carbonyl, aromatic, and aliphatic carbons.

¹⁹F NMR (Fluorine-19 NMR): Is particularly important for trifluoromethyl-containing compounds, providing information on the electronic environment of the fluorine atoms.

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between different atoms within the molecule, enabling a complete and unambiguous assignment of the chemical structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.comuni-rostock.denih.gov It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. bioanalysis-zone.comuni-rostock.de This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass. chromatographyonline.com

For example, HRMS can distinguish between two different compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com This high mass accuracy is critical for confirming the identity of newly synthesized this compound derivatives and for identifying unknown metabolites or degradation products in complex mixtures. chromatographyonline.comhilarispublisher.com Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and Orbitrap-based mass spectrometers are leading platforms for ultra-high-resolution measurements. uni-rostock.de

Table 1: Spectroscopic Data for a Representative this compound Derivative

TechniqueObserved DataInterpretation
¹H NMRδ 7.2-7.5 (m, 5H), δ 4.5 (q, 1H), δ 1.5 (d, 3H)Aromatic protons, methine proton coupled to methyl group, methyl protons
¹³C NMRδ 180.1 (C=O, amide), δ 165.2 (C=O, ketone), δ 120.5 (q, J=287 Hz, CF₃), δ 128-135 (aromatic C), δ 55.4 (CH), δ 18.2 (CH₃)Identification of carbonyl carbons, trifluoromethyl carbon with C-F coupling, aromatic carbons, and aliphatic carbons
¹⁹F NMRδ -72.3 (s, 3F)Singlet indicating three equivalent fluorine atoms of the CF₃ group
HRMS (ESI+)m/z [M+H]⁺ calculated for C₁₀H₉F₃NO₂: 232.0580; Found: 232.0585Confirmation of the elemental composition with high mass accuracy

Advanced Chromatographic Techniques for Purity and Isomeric Analysis (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are fundamental for separating components of a mixture, assessing purity, and isolating specific isomers. labinsights.nloup.com.auchromtech.comresearchgate.net For this compound research, chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

Chiral High-Performance Liquid Chromatography (HPLC)

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and analysis are crucial. Chiral HPLC is the gold standard for separating enantiomers. researchgate.netscas.co.jpchromatographytoday.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chromatographytoday.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for a wide range of chiral separations. ymc.co.jp The development of a robust chiral HPLC method is essential for determining the enantiomeric purity of this compound-based compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.commeasurlabs.com It is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. measurlabs.com For non-volatile compounds like many this compound derivatives, a derivatization step is often necessary to increase their volatility. nih.govnih.gov For example, silylation or trifluoroacetylation can be used to derivatize polar functional groups. nih.govnih.gov GC-MS is particularly useful for purity assessment, identifying trace impurities, and in metabolic studies to analyze for the presence of this compound-related compounds in biological samples. thermofisher.com

Table 2: Chromatographic Methods for this compound Analysis

TechniqueStationary PhaseMobile Phase/Carrier GasApplication
Chiral HPLCImmobilized Polysaccharide-based CSPHexane/Isopropanol gradientEnantiomeric separation and purity determination
GC-MS5% Phenyl-methylpolysiloxaneHeliumPurity analysis and identification of volatile impurities after derivatization

Microstructural and Morphological Analysis in Relation to Synthesis and Formulation Research (e.g., Morphologically-Directed Raman Spectroscopy, Scanning Electron Microscopy)

The solid-state properties of a compound, including its crystal structure and particle morphology, can significantly impact its stability, solubility, and bioavailability. Therefore, microstructural and morphological analyses are critical aspects of this compound research, particularly in the context of synthesis and formulation development. polymersolutions.comresearchgate.netrsc.orgmdpi.com

Morphologically-Directed Raman Spectroscopy (MDRS)

MDRS is a powerful technique that combines automated particle imaging with Raman spectroscopy. malvernpanalytical.comalfatestlab.comparticletechlabs.comspectroscopyonline.comyoutube.com It allows for the simultaneous characterization of particle size, shape, and chemical identity. malvernpanalytical.comalfatestlab.com This is particularly useful for analyzing polymorphic forms, which are different crystalline structures of the same compound. alfatestlab.com Different polymorphs can have different physical properties, and MDRS can be used to identify and quantify the different polymorphic forms in a sample, which is crucial for controlling the quality of the final product. alfatestlab.com

Scanning Electron Microscopy (SEM)

SEM is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of a material. consistence.nlresearchgate.nettescan.comjeol.com It works by scanning a focused beam of electrons over a sample and detecting the secondary or backscattered electrons. consistence.nljeol.com In this compound research, SEM can be used to visualize the crystal habit, particle size distribution, and surface characteristics of the synthesized powder. researchgate.netarxiv.orgmdpi.com This information is valuable for understanding how different synthesis conditions affect the solid-state properties of the compound and for developing appropriate formulation strategies.

Table 3: Microstructural and Morphological Analysis Techniques

TechniqueInformation ObtainedRelevance to this compound Research
Morphologically-Directed Raman Spectroscopy (MDRS)Particle size, shape, and chemical/polymorphic identityPolymorph screening and quantification, component-specific particle characterization in formulations
Scanning Electron Microscopy (SEM)High-resolution images of particle morphology, size, and surface textureCharacterization of crystal habit, optimization of crystallization processes, and formulation development

Integration of Orthogonal Analytical Techniques for Comprehensive Characterization

For a comprehensive and reliable characterization of complex molecules like this compound, it is often necessary to use a combination of different analytical techniques. fluidimaging.combiopharmaspec.comnist.govnih.gov This approach, known as orthogonal analysis, involves using multiple methods that rely on different physical principles to measure the same or complementary properties. fluidimaging.comnist.gov

The integration of spectroscopic, chromatographic, and microstructural data provides a more complete picture of the compound's identity, purity, and physical form. For example, the structure of a new this compound derivative might be proposed based on HRMS and NMR data. This structure can then be confirmed, and its purity assessed, using HPLC and GC-MS. Finally, techniques like MDRS and SEM can provide crucial information about its solid-state properties. This multi-faceted approach ensures a thorough understanding of the molecule, which is essential for its further development and application. nih.govnih.gov

Prospective Research Directions for Trifluoropyruvamide Chemistry

Expanding Synthetic Utility in Unexplored Reaction Classes

The synthetic potential of trifluoropyruvamide has been demonstrated in several key transformations. Its hydrated form is known to participate in Friedel-Crafts-type reactions with electron-rich aromatic compounds researchgate.net and reacts with diazo esters to yield trifluoromethyl epoxides researchgate.net. Furthermore, its synthesis via the addition of isocyanides to trifluoroacetic anhydride (B1165640) highlights its accessibility through multicomponent reaction strategies ensta-paris.frensta-paris.fr. However, a vast landscape of reaction classes remains to be explored.

Future research could focus on the following areas:

Advanced Cycloaddition Reactions: The electron-deficient nature of the ketone in this compound suggests its potential as a reactive component in various cycloaddition reactions. While the use of azadienes and ketenimines for synthesizing heterocyclic scaffolds is established in other systems researchgate.net, their application with this compound as a dienophile or dipolarophile could provide access to novel, highly functionalized fluorinated heterocycles.

Radical Chemistry: The exploration of triethylborane-induced free-radical reactions has led to novel synthetic pathways for other compound classes researchgate.net. Investigating the behavior of this compound under various radical conditions could unlock new C-C bond-forming strategies, leveraging the unique influence of the trifluoromethyl group on radical stability and reactivity.

Transition-Metal Catalysis: The development of new catalytic processes is a cornerstone of modern chemistry, enabling efficient and precise synthesis ox.ac.uk. The this compound scaffold contains potential coordination sites for transition metals, opening avenues for directed C-H activation or cross-coupling reactions. Such methodologies could enable the late-stage functionalization of this compound derivatives, rapidly increasing molecular complexity.

Asymmetric Catalysis: The generation of chiral centers is crucial for many applications. While diastereoselective Friedel-Crafts reactions have been achieved using a chiral amine derivative researchgate.net, the development of more general enantioselective catalytic methods for reactions involving this compound would be a significant advancement. This could involve asymmetric hydrogenation, aldol (B89426) reactions, or other transformations targeting the ketone functionality.

A summary of known and prospective reaction classes is presented below.

Reaction ClassStatusPotential Outcome
Friedel-Crafts ReactionExplored researchgate.netSynthesis of α-aryl-α-trifluoromethyl glycolic acid amides
Reaction with Diazo EstersExplored researchgate.netFormation of trifluoromethyl-substituted epoxides
Multicomponent ReactionsExplored ensta-paris.frensta-paris.frEfficient one-pot synthesis of this compound derivatives
Cycloaddition ReactionsUnexploredAccess to novel fluorinated heterocyclic scaffolds researchgate.net
Radical ReactionsUnexploredNew C-C bond formation strategies researchgate.net
Transition-Metal CatalysisUnexploredLate-stage functionalization and cross-coupling products ox.ac.uk

Development of this compound-Derived Scaffolds for Novel Research Applications (Non-Clinical)

The unique combination of a trifluoromethyl group and an amide moiety makes this compound an attractive starting point for the development of scaffolds with tailored properties for non-clinical research applications, particularly in materials science and catalysis. lidsen.comresearchgate.net

Materials Science: The incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating material properties. uni-augsburg.de this compound-derived scaffolds could be investigated as monomers for the synthesis of specialty polymers. tum.de The strong electronegativity and low polarizability of fluorine can influence properties such as thermal stability, chemical resistance, and optical clarity. These polymers could find use in applications ranging from high-performance coatings to advanced optical materials. mpie.denrel.gov Furthermore, the rigid, well-defined structure of certain this compound derivatives could be exploited in the design of liquid crystals or other ordered materials.

Catalysis: The electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of adjacent functional groups, a feature that can be harnessed in catalyst design. washington.edu this compound-derived ligands could be synthesized for use in transition-metal catalysis, where the CF₃ group could tune the metal center's reactivity for specific transformations. stanford.edu Additionally, the potential for these scaffolds to participate in hydrogen bonding and other non-covalent interactions makes them interesting candidates for development as organocatalysts, accelerating reactions through well-defined transition states. ox.ac.uk

Supramolecular Chemistry: The amide functionality is a superb hydrogen bond donor and acceptor, while the trifluoromethyl group is known to participate in non-canonical interactions. This combination makes this compound derivatives excellent candidates for constructing complex supramolecular assemblies, gels, or functional porous materials through programmed self-assembly.

Research AreaApplicationKey this compound Feature
Materials Science Specialty Polymers, CoatingsThermal stability and chemical resistance from C-F bonds uni-augsburg.detum.de
Liquid Crystals, Ordered MaterialsRigid scaffold structure and intermolecular interactions
Catalysis Ligands for Transition-Metal CatalysisElectronic tuning via the trifluoromethyl group washington.edustanford.edu
OrganocatalysisHydrogen bonding capacity and defined structure ox.ac.uk
Supramolecular Chemistry Self-Assembled Gels, Porous MaterialsDirectional hydrogen bonding and fluorine interactions

Advanced Computational Modeling for Rational Design of this compound-Based Compounds

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules and materials, bypassing laborious trial-and-error synthesis. nih.gov For this compound chemistry, computational modeling can provide deep insights and guide experimental efforts in several key areas. lidsen.com

Predicting Reactivity and Reaction Mechanisms: The complexity of reactions involving fluorinated compounds can make mechanistic elucidation challenging. Quantum chemical calculations (e.g., Density Functional Theory) can be used to model reaction pathways for known and proposed transformations of this compound. This can help rationalize observed product distributions, predict the feasibility of unexplored reaction classes, and optimize experimental conditions for higher yields and selectivity. umich.edu

Rational Design of Functional Molecules: By computationally screening virtual libraries of this compound derivatives, researchers can identify candidates with desired properties before committing to their synthesis. For instance, Quantitative Structure-Property Relationship (QSPR) or machine learning models can be developed to predict the electronic, optical, or catalytic properties of novel compounds based on their molecular structure. scielo.br This approach is invaluable for designing new catalysts, functional materials, or molecular probes with high precision.

Modeling Supramolecular Interactions: The rational design of self-assembling systems based on this compound scaffolds requires a detailed understanding of the underlying non-covalent interactions. Molecular dynamics (MD) simulations and other modeling techniques can be used to study how these molecules interact with each other and with their environment, predicting the structure and stability of the resulting supramolecular architectures.

Computational MethodApplication in this compound ResearchObjective
Quantum Mechanics (e.g., DFT) Elucidation of reaction mechanismsPredict reactivity, optimize conditions, guide synthesis umich.edu
QSAR / Machine Learning Virtual screening of derivativesIdentify candidates with desired catalytic or material properties scielo.br
Molecular Dynamics (MD) Simulation of molecular self-assemblyPredict structure and stability of supramolecular systems nih.gov
Model Order Reduction Simplifying complex system modelsAnalyze dynamic behavior of large systems based on derivatives d-nb.info

Interdisciplinary Research Synergies in Fluorine Chemistry and Amide Science

This compound is an archetypal molecule at the interface of fluorine chemistry and amide science, two fields with profound impacts on chemistry, biology, and materials. The synergy between the trifluoromethyl group and the amide bond within this single, small molecule provides a rich platform for interdisciplinary research.

Fluorine Chemistry Perspective: The introduction of fluorine into organic molecules often imparts unique and desirable properties, including increased metabolic stability, altered acidity/basicity, and modified conformational preferences. univ-rennes.fr Research on this compound contributes to the fundamental understanding of how a trifluoromethyl group influences the reactivity of adjacent carbonyls and amides. This knowledge is transferable to the design of other complex fluorinated molecules for a wide range of applications.

Amide Science Perspective: The amide bond is one of the most important functional groups in chemistry and biology. Its planarity, rotational energy barrier, and hydrogen bonding capabilities are central to the structure of peptides, proteins, and many synthetic polymers. The presence of the strongly electron-withdrawing trifluoromethyl ketone dramatically perturbs the electronic nature of the adjacent amide linkage. Investigating the consequences of this perturbation on the amide's structure, conformation, and reactivity (e.g., susceptibility to hydrolysis or rotation) offers new insights into the fundamental nature of the amide bond itself.

The confluence of these fields in this compound research creates a powerful synergy. Chemists can leverage the predictable effects of fluorination to fine-tune the properties of amide-containing scaffolds for applications in materials science and catalysis. uni-augsburg.de Conversely, the well-established principles of amide chemistry and hydrogen-bonding can be used to direct the assembly of complex architectures containing fluorinated building blocks. This interdisciplinary approach is essential for unlocking the full potential of this compound and for developing new design principles applicable across both fluorine and amide chemistry.

Q & A

Q. What are the recommended analytical techniques for characterizing trifluoropyruvamide purity and structural integrity in synthetic workflows?

Methodological Answer:

  • Use high-resolution NMR spectroscopy (e.g., 19F^{19}\text{F} and 13C^{13}\text{C} NMR) to confirm fluorinated group positions and carbon backbone integrity.
  • Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is critical for molecular weight validation.
  • Pair with HPLC or UPLC for purity assessment, ensuring retention time consistency and absence of byproducts.
  • Cross-validate results using elemental analysis for C, H, N, and F content .

Q. How should researchers design dose-response experiments to evaluate this compound’s biochemical activity?

Methodological Answer:

  • Adopt a multi-concentration gradient (e.g., 0.1–100 μM) to capture nonlinear effects.
  • Include positive controls (e.g., known enzyme inhibitors) and negative controls (vehicle-only treatments) to normalize activity baselines.
  • Use replicates (n ≥ 3) to assess intra- and inter-experimental variability.
  • Apply statistical models (e.g., nonlinear regression for IC50_{50}/EC50_{50} calculations) to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported inhibitory effects across different enzyme assays?

Methodological Answer:

  • Perform assay replication under standardized conditions (pH, temperature, cofactors) to isolate variables.
  • Conduct kinetic studies (e.g., Michaelis-Menten analysis) to determine if inhibition is competitive, noncompetitive, or uncompetitive.
  • Use structural docking simulations to explore binding site variations between enzyme isoforms.
  • Validate findings with orthogonal techniques (e.g., surface plasmon resonance for binding affinity) .

Q. What strategies are effective for elucidating this compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Employ in vitro hepatocyte or microsomal assays to assess phase I/II metabolism.
  • Quantify metabolite formation using LC-MS/MS with stable isotope-labeled internal standards.
  • Cross-reference with in vivo pharmacokinetic studies (plasma/tissue sampling at multiple time points) to correlate metabolic clearance with bioavailability.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict human metabolic behavior .

Q. How should researchers approach the design of a this compound derivatives library for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Prioritize scaffold modifications at the trifluoromethyl or amide groups to probe electronic and steric effects.
  • Use combinatorial chemistry or parallel synthesis for high-throughput generation of analogs.
  • Integrate computational tools (e.g., QSAR models, molecular dynamics) to predict binding affinity and solubility.
  • Validate predictions with in vitro screening against target enzymes and counter-screening for off-target effects .

Data Management and Validation

Q. What are best practices for ensuring reproducibility in this compound cytotoxicity assays?

Methodological Answer:

  • Document cell line authentication (e.g., STR profiling) and culture conditions (media, passage number).
  • Include reference compounds with known cytotoxicity profiles (e.g., doxorubicin) in each assay plate.
  • Use automated liquid handlers to minimize pipetting variability.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing raw data and metadata .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Standardize reaction parameters (temperature, solvent purity, catalyst loading) using controlled reactors.
  • Implement quality control checkpoints (e.g., in-process NMR/MS analysis) during synthesis.
  • Apply multivariate analysis (e.g., PCA) to correlate batch variability with impurity profiles.
  • Archive samples under inert conditions (argon, -20°C) to prevent degradation .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to this compound studies involving animal models?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for experimental design transparency.
  • Obtain IACUC approval for humane endpoints, sample sizes, and anesthesia protocols.
  • Report negative results to avoid publication bias (e.g., lack of efficacy in specific models).
  • Disclose conflicts of interest, including funding sources tied to commercial entities .

Tables for Methodological Reference

Q. Table 1: Key Analytical Parameters for this compound Characterization

TechniqueParametersPurposeCitation
19F^{19}\text{F} NMRChemical shift (δ ppm), coupling constantsConfirm trifluoromethyl group
LC-MSRetention time, m/z ratioPurity and molecular weight
Elemental Analysis% C, H, N, FEmpirical formula validation

Q. Table 2: Statistical Models for Dose-Response Data

ModelApplicationSoftware ToolsCitation
Nonlinear RegressionIC50_{50}/EC50_{50} determinationGraphPad Prism, R
ANOVAInter-group variability analysisSPSS, Python (SciPy)

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.